Ethyl 2-({[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of piperidine, benzamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Benzamide Formation: The benzamide group is introduced via an amide coupling reaction between a benzoyl chloride and an amine.
Thiophene Synthesis: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzamide and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting neurological disorders due to its piperidine moiety.
Materials Science: The thiophene ring makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BENZYLPIPERIDIN-1-YL)-5-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue that acts as a monoamine releasing agent.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: Another complex piperidine derivative with potential pharmacological applications.
Properties
Molecular Formula |
C28H31N3O5S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-benzylpiperidin-1-yl)-5-nitrobenzoyl]amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H31N3O5S/c1-3-22-18-24(28(33)36-4-2)27(37-22)29-26(32)23-17-21(31(34)35)10-11-25(23)30-14-12-20(13-15-30)16-19-8-6-5-7-9-19/h5-11,17-18,20H,3-4,12-16H2,1-2H3,(H,29,32) |
InChI Key |
IZLOIPJFLQAWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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